molecular formula C7H4BrClN2 B8012715 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine

5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8012715
M. Wt: 231.48 g/mol
InChI Key: QAONSFQAZRNVBQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrrolo[2,3-b]pyridine Chemistry

The exploration of pyrrolo[2,3-b]pyridines, or 7-azaindoles, has evolved significantly over the years. Initially, research focused on the fundamental synthesis and reactivity of this heterocyclic system. rsc.org Chemists have investigated various synthetic routes, including modifications of the Madelung and Fischer indole (B1671886) syntheses, to prepare a range of substituted 7-azaindoles. rsc.org Early studies also characterized the reactivity of the 1H-pyrrolo[2,3-b]pyridine ring, noting its propensity for electrophilic substitution reactions such as nitration, bromination, and iodination, predominantly at the 3-position. rsc.org Over time, the focus has shifted towards harnessing these properties for applications in medicinal chemistry, driven by the discovery of naturally occurring and synthetic pyrrolopyridines with interesting biological activities. mdpi.comnih.gov

Structural Features and Bioisosteric Relevance of the 7-Azaindole (B17877) System

The 7-azaindole system is a bioisostere of indole, meaning it has a similar size and shape and can often elicit similar biological responses. pharmablock.comnih.gov This bioisosteric relationship is a key reason for its prominence in drug discovery. The introduction of a nitrogen atom into the indole ring to form 7-azaindole can modulate a molecule's physicochemical properties, such as its potency, solubility, and metabolic stability. pharmablock.comnih.gov

One of the most critical structural features of the 7-azaindole scaffold is its ability to act as both a hydrogen bond donor (via the pyrrole (B145914) N-H) and a hydrogen bond acceptor (via the pyridine (B92270) nitrogen). chemicalbook.comjst.go.jp This dual hydrogen bonding capability makes it an excellent "hinge-binding" motif in kinase inhibitors, as it can mimic the interaction of the adenine (B156593) portion of ATP with the kinase hinge region. pharmablock.comchemicalbook.com The 7-azaindole ring also has multiple sites for substitution, allowing for the fine-tuning of its properties and interactions with biological targets. chemicalbook.comjst.go.jp

Table 1: Comparison of Physicochemical Properties of Indole and Azaindole Isomers

Compound LogP tPSA (Ų) LogS
Indole 2.1 15.8 -2.5
4-Azaindole 1.3 28.7 -1.6
5-Azaindole 1.3 28.7 -1.7
6-Azaindole 1.3 28.7 -1.7
7-Azaindole 1.3 28.7 -1.6

Data sourced from literature. nih.gov

Overview of Academic Research Areas Pertaining to 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine and its Derivatives

The compound this compound is a key intermediate in the synthesis of a wide range of derivatives with potential therapeutic applications. google.comambeed.com A major focus of research has been its use in the development of kinase inhibitors. pharmablock.comchemicalbook.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. acs.org

Derivatives of this compound have been investigated as inhibitors of various kinases, including:

B-RAF kinase: Vemurafenib, a B-RAF inhibitor used in the treatment of melanoma, contains the 7-azaindole scaffold. chemicalbook.com Research continues to explore new derivatives for this target. nih.gov

Colony-stimulating factor 1 receptor (CSF1R): This receptor is a target for various diseases, and pyrrolo[2,3-d]pyrimidine derivatives, structurally related to 7-azaindoles, have shown promise as inhibitors. nih.gov

Cyclin-dependent kinases (CDKs): These kinases are involved in cell cycle regulation, and 7-azaindole derivatives have been developed as CDK inhibitors for cancer therapy. nih.gov

Leucine-rich repeat kinase 2 (LRRK2): The pyrrolo[2,3-d]pyrimidine scaffold has been used to develop inhibitors of LRRK2, a target in Parkinson's disease research. acs.org

The bromo and chloro substituents on the this compound core provide convenient handles for further chemical modifications, such as cross-coupling reactions, to introduce a variety of functional groups and build molecular complexity. google.comambeed.com

Table 2: Examples of Kinase Inhibitors and their Pyrrolo[2,3-b]pyridine-related Scaffolds

Inhibitor/Derivative Target Kinase Scaffold
Vemurafenib B-RAF 7-Azaindole
Pexidartinib CSF1R Pyrrolo[2,3-d]pyrimidine
Compound 22 (from study) CDK8 1H-Pyrrolo[2,3-b]pyridine
LRRK2 Inhibitors (from study) LRRK2 Pyrrolo[2,3-d]pyrimidine

Data compiled from various research articles. chemicalbook.comnih.govacs.orgacs.org

Research Objectives and Scope of Investigation

The primary objective of research involving this compound is to synthesize and evaluate novel derivatives as potential therapeutic agents, with a strong emphasis on kinase inhibitors. The scope of these investigations typically includes:

The development of efficient and scalable synthetic routes to this compound and its subsequent functionalization.

The design and synthesis of libraries of derivatives through techniques like structure-based drug design and combinatorial chemistry.

The biological evaluation of these new compounds for their inhibitory activity against specific kinase targets and their antiproliferative effects on cancer cell lines.

The establishment of structure-activity relationships (SAR) to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

The investigation of the binding modes of promising inhibitors with their target proteins through techniques such as X-ray crystallography and molecular modeling.

The ultimate goal is to identify novel drug candidates with the potential for further preclinical and clinical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAONSFQAZRNVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of the 5 Bromo 2 Chloro 1h Pyrrolo 2,3 B Pyridine Core

Electrophilic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Ring

The pyrrolo[2,3-b]pyridine nucleus is an electron-rich aromatic system. The pyrrole (B145914) moiety is generally more susceptible to electrophilic attack than the pyridine (B92270) ring.

In electrophilic aromatic substitution reactions, the pyrrole ring is more reactive than benzene (B151609), readily undergoing reactions under mild conditions. pearson.com The preferred site of attack on the pyrrolo[2,3-b]pyridine core is the C3 position of the pyrrole ring. This preference is due to the greater stabilization of the intermediate carbocation formed during the reaction. pearson.comonlineorganicchemistrytutor.com Attack at the C3 position allows for the delocalization of the positive charge across more resonance structures compared to an attack at the C2 position. onlineorganicchemistrytutor.com In contrast, the pyridine ring is less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. quora.com Electrophilic substitution on the pyridine ring, when it occurs, typically favors the 3-position relative to the nitrogen atom, as this avoids placing a positive charge on the electronegative nitrogen in the resonance intermediates. quora.com

Further halogenation of 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine can introduce an additional halogen atom onto the pyrrolo[2,3-b]pyridine core. For instance, iodination at the C3 position can be achieved. An example of a resulting product is 5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. sigmaaldrich.comsigmaaldrich.com This selective introduction of a third halogen atom provides a handle for further functionalization, such as cross-coupling reactions.

Nitration of the pyrrolo[2,3-b]pyridine ring system can be accomplished, leading to the introduction of a nitro group. This functional group can then serve as a precursor for other functionalities, such as an amino group, through reduction. An example of a nitrated derivative is 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. myskinrecipes.com

Acylation reactions, such as the Friedel-Crafts acylation, can be performed on the pyrrolo[2,3-b]pyridine scaffold. These reactions typically occur at the electron-rich C3 position of the pyrrole ring, introducing an acyl group. This functionalization is a common strategy to build more complex molecular architectures.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. This reaction can be used to introduce an aminomethyl group onto the pyrrolo[2,3-b]pyridine core, typically at the C3 position. Mannich bases are valuable intermediates in medicinal chemistry and drug design. nih.govuniv.kiev.ua The reaction of a suitable pyrrolo[2,3-b]pyridine with formaldehyde and an amine, such as dimethylamine, would yield the corresponding 3-(dimethylaminomethyl) derivative.

Nucleophilic Substitution and Displacement of Halogen Atoms

The chlorine and bromine atoms on the this compound ring are susceptible to nucleophilic substitution. achemblock.comsigmaaldrich.com The chlorine atom at the C2 position of the pyridine ring is generally more reactive towards nucleophiles than the bromine atom at the C5 position of the pyrrole ring. This is due to the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack.

These substitution reactions are pivotal for introducing a wide array of functional groups. Common nucleophiles used in these reactions include amines, alcohols, and thiols. The displacement of the halogen atoms can also be achieved through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These powerful synthetic methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex derivatives.

Below is a table summarizing some of the derivatives that can be synthesized from this compound and the types of reactions involved.

Derivative NameStarting MaterialReaction Type
5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineThis compoundElectrophilic Halogenation
5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridineThis compoundElectrophilic Nitration
3-Acyl-5-bromo-2-chloro-1H-pyrrolo[2,3-b]pyridineThis compoundElectrophilic Acylation
3-(Aminomethyl)-5-bromo-2-chloro-1H-pyrrolo[2,3-b]pyridineThis compoundMannich Reaction
5-Bromo-2-(amino)-1H-pyrrolo[2,3-b]pyridineThis compoundNucleophilic Substitution

Reactivity of 2-Chloro and 5-Bromo Substituents

The reactivity of the halogen atoms on the this compound core is dictated by their position on the bicyclic system. The 2-chloro substituent is located on the pyridine ring, adjacent to the pyridine nitrogen and part of a π-deficient system. This position is activated towards nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex. Studies have demonstrated the feasibility of palladium-catalyzed amination at the C-2 position of N-free 2-chloro-7-azaindole using various primary and secondary amines. nih.govamazonaws.com

Conversely, the 5-bromo substituent is on the pyrrole ring, which is a π-excessive system. This position is generally less reactive towards traditional SNAr reactions. However, both the 2-chloro and 5-bromo positions are excellent handles for transition-metal-catalyzed cross-coupling reactions. In these reactions, the relative reactivity generally follows the trend of C-I > C-Br > C-Cl for the oxidative addition step to a low-valent metal center like Pd(0). libretexts.org This differential reactivity allows for the selective functionalization of the 5-bromo position over the 2-chloro position under carefully controlled cross-coupling conditions. For instance, Suzuki or Stille couplings can be performed preferentially at the C-5 bromine. google.com

Table 1: Comparison of Reactivity at C-2 and C-5 Positions

Position Substituent Ring System Typical Reactivity Notes
C-2 Chloro Pyridine (π-deficient) Nucleophilic Aromatic Substitution, Cross-Coupling Activated by adjacent ring nitrogen. nih.gov

Oxidation and Reduction Transformations of the Heterocyclic System

The 1H-pyrrolo[2,3-b]pyridine system can undergo oxidation at several sites. The pyridine nitrogen (N-7) is susceptible to oxidation by peracids like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. researchgate.netorganic-chemistry.orgwikipedia.org Functionalization of the pyridine ring can be achieved via this N-oxide intermediate. eurekaselect.com The pyrrole ring can also be oxidized. For example, the oxidation of 7-azaindole (B17877) with chromium trioxide (CrO3) in the presence of bromine has been reported to yield 5-bromo-7-azaisatin, indicating oxidation at the C-2 and C-3 positions. researchgate.net

Reduction reactions can also be employed to modify the heterocyclic core. Catalytic hydrogenation can lead to the saturation of the pyrrole ring, forming the corresponding 7-azaindoline. The halogen substituents can also be removed via reduction. For instance, treatment of a tribromo-7-azaindole derivative with zinc in acetic acid has been shown to selectively remove certain bromine atoms, furnishing a monobrominated product. researchgate.net This suggests that selective dehalogenation of this compound could be a viable synthetic strategy. Another method describes the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine via bromination of the di-hydro precursor with hydrogen peroxide and hydrobromic acid. chemicalbook.com

Further Functionalization via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the extensive functionalization of the 7-azaindole scaffold. eurekaselect.com The presence of two distinct halogen atoms on this compound allows for a wide array of transformations, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and carbonylation reactions. google.comnih.govrsc.org

Table 2: Examples of Coupling Reactions on the 7-Azaindole Scaffold

Reaction Type Coupling Partner Catalyst/Conditions Product Type Reference(s)
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids Pd(dppf)Cl₂, K₂CO₃ Aryl/Heteroaryl-azaindoles nih.govnih.gov
Sonogashira Terminal Alkynes CuI/Pd(PPh₃)₄ Alkynyl-azaindoles nih.gov
Buchwald-Hartwig Amines, Amides, Phenols Pd₂(dba)₃, Biarylphosphine Ligands Amino/Amido/Phenoxy-azaindoles nih.govbeilstein-journals.org
Heck Alkenes Pd(OAc)₂, LiCl, K₂CO₃ Alkenyl-azaindoles nih.gov

The differential reactivity of the C-Br and C-Cl bonds is key to the selective, stepwise functionalization of the this compound core. The greater reactivity of the C-Br bond in palladium-catalyzed oxidative addition allows for initial coupling reactions to be directed to the C-5 position. libretexts.org

For instance, a Suzuki-Miyaura coupling can be performed under conditions that favor reaction at the 5-bromo position, leaving the 2-chloro group intact. google.comnih.gov The resulting 2-chloro-5-aryl-1H-pyrrolo[2,3-b]pyridine intermediate can then be subjected to a second functionalization at the C-2 position. This subsequent reaction could be a nucleophilic aromatic substitution with an amine or alcohol, or a second, more forcing cross-coupling reaction, such as a Buchwald-Hartwig amination. nih.govbeilstein-journals.org This orthogonal strategy enables the synthesis of diverse, highly substituted 7-azaindole derivatives from a single starting material.

Ring Modification and Rearrangement Reactions (e.g., Ring Expansion to Naphthyridines)

While less common than substitutions and couplings, ring modification and rearrangement reactions of the 7-azaindole skeleton can lead to other important heterocyclic systems, such as naphthyridines. The synthesis of various fused 1,5-naphthyridines often proceeds from suitably substituted pyridine precursors through reactions like the Friedländer or Skraup synthesis. nih.gov

The direct ring expansion of a 7-azaindole to a naphthyridine is not a commonly cited transformation. However, synthetic strategies can be envisioned that involve the cleavage and re-closure of the pyrrole ring. For example, oxidative cleavage of the C2-C3 bond of the pyrrole ring, potentially after suitable functionalization, could yield a substituted aminopyridine intermediate that could then be cyclized to form a naphthyridine ring system. Additionally, certain reaction conditions can induce rearrangements. The Semmler-Wolff reaction, involving the treatment of oximes with acid, is a known method for constructing fused indole (B1671886) systems and has been applied to the synthesis of indolo[3,2-c] nih.govuni-rostock.denaphthyridines, demonstrating a pathway from one heterocyclic system to another. nih.gov Another approach involves the reaction of bis(2-chloropyridin-3-yl)methanone with primary amines followed by intramolecular ring closure to yield pyrido[2,3-b] nih.govresearchgate.netnaphthyridin-5(10H)-ones. clockss.org

Academic Research on Biological Activities and Mechanistic Insights of 5 Bromo 2 Chloro 1h Pyrrolo 2,3 B Pyridine Derivatives

Investigations into Protein Kinase Inhibitionnih.govrjpbr.com

The 1H-pyrrolo[2,3-b]pyridine scaffold, a deaza-isostere of adenine (B156593), serves as a crucial building block in the design of protein kinase inhibitors. rjpbr.com Research has focused on this and related structures, such as pyrrolo[2,3-d]pyrimidines, for their potential to target the ATP-binding site of various kinases implicated in diseases like cancer. nih.govrjpbr.com Modifications to this core structure, including the introduction of halogen atoms like bromine and chlorine, are key strategies in developing potent and selective inhibitors for a range of protein kinase targets. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition Studiesnih.gov

Derivatives of pyrrole-based fused pyrimidines are a significant area of investigation for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein often dysregulated in cancer. nih.gov Structure-activity relationship (SAR) analyses on related scaffolds have shown that the introduction of specific side chains is critical for inhibitory activity. For instance, in studies on pyrrolo[2,3-d]pyrimidine derivatives, the addition of a side chain at position 5, particularly using chloro and bromo aniline (B41778) scaffolds, led to high EGFR inhibition. nih.gov This highlights the potential of the 5-bromo substitution on the 1H-pyrrolo[2,3-b]pyridine core for developing EGFR inhibitors.

Research into furanopyrimidine-based inhibitors has further underscored the strategy of targeting mutant forms of EGFR, such as EGFRL858R/T790M, which are common in non-small cell lung cancer. acs.org Compounds are frequently evaluated for their half-maximal inhibitory concentration (IC₅₀) against both wild-type (WT) and mutant EGFR to determine their potency and selectivity. acs.org

Table 1: Representative Antiproliferative Activity of Pyrrole-Based Derivatives Against EGFR

Compound Type Cell Line EGFR Status Activity (IC₅₀) Reference
Osimertinib Analog (1p) NCI-H1975 L858R/T790M 13.2 nM nih.gov
Furanopyrimidine (49) BaF3 L858R/T790M 26 nM acs.org
Furanopyrimidine (52) BaF3 L858R/T790M 20 nM acs.org

Fibroblast Growth Factor Receptor (FGFR) Inhibitionnih.govrsc.org

The 1H-pyrrolo[2,3-b]pyridine core is a recognized scaffold for developing potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), whose abnormal activation is linked to various cancers. nih.govrsc.org Researchers have designed and synthesized series of 1H-pyrrolo[2,3-b]pyridine derivatives to target the FGFR signaling pathway. nih.gov

In one such study, optimization of an initial lead compound resulted in the identification of a derivative, compound 4h , which demonstrated potent, pan-FGFR inhibitory activity. nih.govrsc.org This compound showed significant potency against FGFR1, FGFR2, and FGFR3. The substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was identified as a potentially crucial factor for improving the compound's activity. nih.gov

Janus Kinase 3 (JAK3) Inhibition and Immunomodulatory Research

Modulation of T-cell Proliferation and Immune Responses

The 7-azaindole (B17877) scaffold is a foundational structure for compounds that modulate immune responses, particularly through the inhibition of key signaling pathways. One such pathway involves the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a kinase that plays a role in T-cell modulation. nih.govnih.gov The inhibition of SGK1 is being explored as a potential strategy for treating autoimmune diseases. nih.gov Dysregulated SGK1 expression can contribute to autoimmunity, and its inhibitors are considered potential drugs for such conditions. nih.govfrontiersin.org While direct studies on 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine derivatives and T-cell proliferation are specific, the broader class of 7-azaindole derivatives has been investigated for anti-HIV activity, which inherently involves the immune system. nih.gov

BRAF Kinase Inhibition in Preclinical Oncology

The 7-azaindole group has been identified as a critical component for high-affinity binding to the active site of BRAF kinase, a key enzyme in the MAPK signaling pathway. mdpi.com Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of cancers, including melanoma, thyroid, and colorectal cancer. globethesis.comajchem-a.comnih.gov

The development of BRAF inhibitors based on the 7-azaindole and related pyrazolopyridine scaffolds has led to potent and selective agents. globethesis.comnih.gov For instance, structure-based design efforts evolved a simple pyridine (B92270) lead into more potent pyrazolopyridine inhibitors. The addition of a 5-bromo group to the scaffold resulted in an 8-fold increase in both enzymatic and cellular activity. nih.gov X-ray crystallography confirmed that the 5-bromo group makes crucial lipophilic contacts with amino acid residues Ile463, Val471, Trp531, and Phe583 within the kinase, accounting for the enhanced potency. nih.gov Computational and synthetic studies on pyrrolo[2,3-b]pyridine derivatives have further aimed to identify the most promising candidates for inhibiting the V600E-BRAF mutant, with some compounds showing potentially greater efficacy than existing approved drugs like Vemurafenib in docking simulations. ajchem-a.com

Table 1: Research on BRAF Kinase Inhibitors with a Pyrrolopyridine Core

Compound/Series Target Key Findings Reference(s)
5-Bromo-pyrazolopyridine BRAFV600E 8-fold increase in potency over non-brominated analog due to key lipophilic contacts. nih.gov
Pyrrolo[2,3-b]pyridine Derivatives (e.g., Compound 35) V600E-BRAF Docking studies suggested more effective inhibition of the target compared to Vemurafenib. ajchem-a.com

Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Inhibition Research

CSF1R is a receptor tyrosine kinase that is crucial for the differentiation and survival of macrophages. acs.orgntnu.no In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, and inhibiting CSF1R is a promising strategy for cancer immunotherapy. acs.org The 7-azaindole scaffold and its isostere, pyrrolo[2,3-d]pyrimidine, have been extensively used to develop potent and selective CSF1R inhibitors. acs.orgnih.govmdpi.com

Research has focused on optimizing these scaffolds to achieve high potency and selectivity. Molecular docking studies of a 7-aminoquinazoline scaffold revealed a nonclassical hydrogen-bonding interaction with the CSF1R hinge region, which contributed to enhanced potency. acs.org A lead compound from this research, BPR1R024, exhibited potent CSF1R activity with an IC₅₀ of 0.53 nM and was shown to delay tumor growth in a murine colon tumor model by reversing the immunosuppressive tumor microenvironment. acs.org Other studies have successfully synthesized highly selective pyrrolo[2,3-d]pyrimidine derivatives with subnanomolar enzymatic inhibition of CSF1R, which primarily target the autoinhibited form of the receptor, explaining their high selectivity. acs.orgnih.gov

Table 2: Development of CSF1R Inhibitors Based on Pyrrolopyrimidine Scaffolds

Compound/Series Target Activity Key Feature Reference(s)
BPR1R024 CSF1R IC₅₀ = 0.53 nM Orally active, selective, and reverses immunosuppressive tumor microenvironment. acs.org
Pyrrolo[2,3-d]pyrimidines CSF1R Subnanomolar inhibition High selectivity by targeting the autoinhibited (DFG-out-like) conformation of the receptor. acs.orgnih.gov

| Compound 12b | CSF1R | Low-nanomolar enzymatic activity | Developed by merging fragments of Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. | mdpi.com |

Monopolar Spindle 1 (MPS1) Kinase Inhibition in Aneuploidy and Tumor Survival

Monopolar Spindle 1 (MPS1, also known as TTK) is a critical serine/threonine kinase that regulates the spindle assembly checkpoint (SAC) during mitosis. aacrjournals.orgnih.govmedchemexpress.com Overexpression of MPS1 is common in many cancers and helps aneuploid tumor cells—cells with an abnormal number of chromosomes—to survive. nih.govnih.govresearchgate.net Therefore, inhibiting MPS1 is a targeted strategy to selectively kill cancer cells. aacrjournals.org

The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of 7-azaindole, has been the basis for potent and selective MPS1 inhibitors. nih.gov Through structure-based design, researchers optimized an initial hit from this series into the compound CCT251455, a highly potent and selective MPS1 inhibitor. nih.gov This compound was found to stabilize an inactive conformation of MPS1, preventing ATP and substrate binding. nih.gov Inhibition of MPS1 in cancer cells leads to the abrogation of the mitotic checkpoint, resulting in severe aneuploidy and ultimately mitotic catastrophe and cell death. nih.gov

Table 3: Research on MPS1 Kinase Inhibitors

Inhibitor Scaffold Mechanism of Action Effect on Tumor Cells Reference(s)
CCT251455 1H-Pyrrolo[3,2-c]pyridine Potent and selective inhibition; stabilizes an inactive MPS1 conformation. Antiproliferative activity (HCT116 GI₅₀ = 0.16 μM). nih.gov
CFI-402257 Not specified Novel, selective inhibitor of MPS1. Abrogation of mitotic checkpoint, premature mitosis, aneuploidy, and mitotic catastrophe. nih.gov

| RNA interference (RNAi) | N/A | Inhibition of MPS1 expression. | Selectively reduces viability in aneuploid tumor cell lines. | aacrjournals.org |

Tropomyosin Receptor Kinase (TRK) Inhibition Strategies

Tropomyosin receptor kinases (TRKs) are a family of proteins that, when constitutively activated by chromosomal rearrangements (NTRK gene fusions), act as oncogenic drivers in a wide array of cancers. nih.gov The 7-azaindole framework has been reported in the literature as a key scaffold in the design, synthesis, and evaluation of TRK inhibitors for cancer treatment. nih.gov The development of small-molecule TRK inhibitors has led to regulatory approval for drugs like larotrectinib (B560067) and entrectinib, which are used to treat patients with solid tumors harboring NTRK gene fusions. nih.gov These inhibitors target the ligand-independent, constitutive activation of the TRK tyrosine kinase, which is central to the growth of these specific cancers. nih.gov

Serum Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibition Research

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase in the PI3K signaling pathway that modulates essential cellular processes like proliferation, survival, and apoptosis. nih.govfrontiersin.orgdntb.gov.ua Its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. nih.govfrontiersin.org Consequently, the development of potent and selective small-molecule SGK1 inhibitors is an active area of drug discovery. mdpi.com SGK1 activation occurs through phosphorylation by mTORC2 and PDK1. nih.govnih.gov Once active, it phosphorylates various downstream targets, which can, for example, inhibit apoptosis by impeding the transcriptional activity of pro-apoptotic factors like FOXO3a. nih.gov Various SGK1 inhibitors with different chemical scaffolds have been developed and evaluated in preclinical settings. frontiersin.org

Table 4: Overview of SGK1 Function and Inhibition

Aspect Description Reference(s)
Function A serine/threonine kinase in the PI3K pathway that regulates cell proliferation, survival, and apoptosis. nih.govfrontiersin.org
Activation Activated via phosphorylation by mTORC2 and PDK1. nih.govnih.gov
Disease Relevance Implicated in cancer, hypertension, neurodegenerative disorders, and autoimmunity. nih.govfrontiersin.org

| Inhibition Strategy | Development of small-molecule inhibitors is considered a valuable therapeutic approach for various diseases. | mdpi.com |

Phosphodiesterase (PDE) Inhibition Studies

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. The PDE4 family, in particular, has been a target for treating inflammatory and central nervous system (CNS) diseases. nih.govnih.gov A scaffold-hopping experiment led to the identification of a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent and selective inhibitors of PDE4B. nih.gov

Structure-activity relationship (SAR) studies explored substitutions on the amide portion of the 1H-pyrrolo[2,3-b]pyridine core, yielding compounds with IC₅₀ values against PDE4B in the range of 0.11–1.1 μM. nih.gov The lead compound from this series, 11h , was shown to be a PDE4B-preferring inhibitor that significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.gov Molecular modeling revealed how these compounds interact with the enzyme, and favorable in vitro pharmacokinetic profiles suggest they are excellent leads for further optimization. nih.gov

Table 5: 1H-Pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors

Compound Series Target Activity Range (IC₅₀) Key Lead Compound Cellular Effect Reference(s)

Selective Phosphodiesterase 4B (PDE4B) Inhibition and Its Implications

Phosphodiesterase 4 (PDE4) is an enzyme family that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), playing a crucial role in regulating inflammatory pathways. Inhibition of PDE4 is a validated strategy for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD). However, non-selective PDE4 inhibitors often cause side effects such as nausea and emesis, which are primarily attributed to the inhibition of the PDE4D isoform. Consequently, there is significant research interest in developing inhibitors that are selective for the PDE4B isoform, which is highly expressed in inflammatory and immune cells. researchgate.netnih.gov

Research has identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a promising core for developing potent and selective PDE4B inhibitors. nih.gov A scaffold-hopping experiment from known inhibitors led to the investigation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov By keeping a 3,4-dichlorophenyl group constant, researchers explored various substitutions on the amide portion of the molecule. This led to the identification of derivatives with moderate to good inhibition of PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. nih.gov One of the most promising compounds from this series, 11h , demonstrated significant preference for PDE4B and effectively inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages. acs.org

The strategic placement of substituents on the pyrrolo[2,3-b]pyridine core is crucial for potency and selectivity. For instance, moving the nitrogen within the bicyclic system, as in the case of pyrrolo[3,2-b]pyridine, or removing it to form an indole (B1671886), can lead to a significant loss of activity, highlighting the specific structural requirements for effective PDE4B inhibition. nih.gov

Molecular Modeling of PDE4B-Ligand Interactions

To understand the structural basis for the activity and selectivity of pyrrolo[2,3-b]pyridine derivatives, researchers have employed molecular modeling techniques. researchgate.netnih.gov Docking studies using the crystal structure of PDE4B (e.g., PDB ID: 4X0F) have provided insights into how these inhibitors bind to the enzyme's active site. nih.gov

The active site of PDE4 is characterized by three main pockets: a metal-binding M pocket, a solvent-filled S pocket, and a hydrophobic Q pocket. Selective inhibitors are designed to exploit subtle differences in the amino acid residues between PDE4B and PDE4D within these pockets.

Molecular modeling of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitors revealed key interactions that contribute to their binding affinity. nih.gov These computational studies help explain the structure-activity relationships (SAR) observed in laboratory testing and guide the rational design of new derivatives with improved potency and selectivity. nih.gov The ability of these compounds to fit within the active site and form specific hydrogen bonds and hydrophobic interactions is critical for their inhibitory function. nih.govnih.gov

Interaction TypeKey Residues in PDE4BRole in Binding
Hydrogen BondingGln443, Asn395Anchors the inhibitor within the active site.
Hydrophobic InteractionsPhe446, Ile410Stabilizes the ligand in the hydrophobic Q pocket.
Pi-Pi StackingTyr398, Tyr326Provides additional stabilization for aromatic moieties. nih.gov

This table summarizes common interactions observed in molecular modeling studies of PDE4B inhibitors.

Attenuation of Pro-inflammatory Cytokine Release in Macrophages

A primary consequence and therapeutic goal of PDE4B inhibition is the reduction of inflammation. Macrophages are key players in the inflammatory response, releasing a variety of pro-inflammatory cytokines when activated. Gene knockout studies have demonstrated that PDE4B is directly involved in the production of Tumor Necrosis Factor-alpha (TNF-α), a major inflammatory mediator.

Derivatives of 1H-pyrrolo[2,3-b]pyridine that selectively inhibit PDE4B have shown a corresponding ability to suppress the release of pro-inflammatory cytokines from macrophages. nih.govacs.org In cellular assays, these compounds were evaluated for their ability to inhibit TNF-α production in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.gov The compound 11h , a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative, was found to be equipotent with the well-known PDE4 inhibitor rolipram (B1679513) in these cellular assays, significantly reducing TNF-α release. nih.govacs.org This anti-inflammatory effect confirms that the enzymatic inhibition observed in biochemical assays translates to a functional cellular response, supporting the therapeutic potential of these derivatives for inflammatory diseases. nih.gov

Exploration of Antimicrobial and Antiviral Activities of Pyrrolo[2,3-b]pyridine Derivatives

The versatile pyrrolo[2,3-b]pyridine scaffold has also been investigated for its potential to combat infectious diseases.

Antimicrobial Activity: Several studies have reported the synthesis of pyrrolo[2,3-b]pyridine derivatives and related fused heterocyclic systems with significant antimicrobial properties. These compounds have been tested against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.

For example, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of potent antibacterial agents. The most active of these compounds demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli. nih.govnih.gov Another study on pyrrolo[2,3-d]pyrimidine derivatives found that certain compounds exhibited excellent antifungal activity against Candida albicans (MIC 0.31-0.62 mg/mL) and potent antibacterial activity against Staphylococcus aureus (MIC 0.31 mg/mL), which was superior to the standard drug ampicillin. acs.org

Derivative ClassOrganismActivity (MIC)Reference
5-oxo-4H-pyrrolo[3,2-b]pyridinesE. coli3.35 µg/mL nih.govnih.gov
Pyrrolo[2,3-d]pyrimidinesS. aureus0.31 mg/mL acs.org
Pyrrolo[2,3-d]pyrimidinesC. albicans0.31-0.62 mg/mL acs.org
Pyrano[2,3-b]pyrrolo[2,3-d]pyridinesVarious BacteriaGood to Moderate nih.gov

Antiviral Activity: The pyrrolo-pyridine core is also present in compounds researched for antiviral applications. Pyridine-fused heterocycles have shown activity against a variety of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV). nih.gov

Specifically, pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent antiviral agents. bldpharm.com Research has shown that certain derivatives in this class can inhibit the replication of the hepatitis C virus by targeting the NS5B protein, which is an RNA-dependent RNA polymerase essential for viral replication. synquestlabs.com A patent has also described a class of substituted pyrrolo[2,3-d]pyrimidines with significant activity against human DNA viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). bldpharm.com

Research on Targets for Neurodegenerative Disorders

The neuroprotective potential of pyrrolo[2,3-b]pyridine derivatives is an active area of investigation, with research focusing on key enzymatic targets implicated in diseases like Alzheimer's and Parkinson's.

Butyrylcholinesterase and Beta-Secretase 1 (BACE1) Inhibition

Alzheimer's disease pathology is linked to the deposition of amyloid-beta (Aβ) plaques and reduced levels of the neurotransmitter acetylcholine (B1216132). Therefore, inhibiting the enzymes responsible for Aβ production (BACE1) and acetylcholine degradation (cholinesterases) are primary therapeutic strategies.

Beta-Secretase 1 (BACE1): BACE1 initiates the cleavage of amyloid precursor protein (APP), leading to the formation of Aβ peptides. The pyrrolo-pyridine scaffold is being explored for the design of BACE1 inhibitors. Molecular modeling studies have shown that aminopyridine moieties combined with a pyrrole (B145914) functionality can form critical hydrogen bonds with the catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site and engage in stacking interactions with Tyr71, which is crucial for potent inhibition.

Butyrylcholinesterase (BChE): While acetylcholinesterase (AChE) is the primary target for symptomatic treatment of Alzheimer's, BChE also plays a role in acetylcholine hydrolysis, especially in the later stages of the disease. While specific studies on this compound derivatives targeting BChE are not prominent, the broader class of polysubstituted pyrroles has been investigated. In one study, certain novel pyrrole derivatives were synthesized and evaluated, with one compound showing potent and selective inhibition of AChE over BChE, highlighting the potential to achieve selectivity within this chemical class. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Inhibition of monoamine oxidase B (MAO-B) is a key strategy in the treatment of Parkinson's disease, as it increases dopamine (B1211576) levels in the brain. The search for new, reversible, and selective MAO-B inhibitors is a major focus of drug development. nih.gov

Research in this area has explored various heterocyclic scaffolds. For instance, derivatives of pyridazinone, a structure related to the pyridine component of the user's compound of interest, have been synthesized and evaluated as MAO-B inhibitors. nih.gov One study on pyridazinobenzylpiperidine derivatives identified a compound with a 3-chloro substituent that potently inhibited MAO-B with an IC50 value of 0.203 μM and high selectivity over the MAO-A isoform. nih.gov These findings suggest that the broader class of nitrogen-containing heterocycles, including the pyrrolo[2,3-b]pyridine framework, represents a promising starting point for the development of novel MAO-B inhibitors for neurodegenerative disorders. nih.gov

Broader Anticancer Research and Cytotoxicity Mechanisms

The 7-azaindole scaffold, the core of this compound, is a significant structure in the development of potential anticancer agents. Its derivatives have been the focus of extensive research, leading to the discovery of compounds with potent cytotoxicity against a variety of cancer cell lines. The mechanisms underlying this activity are diverse, ranging from the induction of apoptosis to the inhibition of key cellular enzymes. Furthermore, the use of pyrrolo[2,3-b]pyridine derivatives as ligands in metal-based chemotherapy, particularly with platinum(II), represents a promising strategy to enhance efficacy and overcome drug resistance.

General Cytotoxicity Studies on Cancer Cell Lines

Derivatives of the pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine scaffolds have demonstrated significant cytotoxic effects across numerous human cancer cell lines. Research has shown that modifications to the core structure can lead to potent antiproliferative activity.

For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as powerful cytotoxic agents. Compound 10b in one study showed very strong activity against the MCF-7 breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 1.66 µM. nih.gov Another compound from the same family, 9e , was highly effective against the A549 lung cancer cell line, with an IC50 value of 4.55 µM. nih.gov Mechanistic studies suggest these compounds can trigger apoptosis, or programmed cell death, and cause cell cycle arrest. nih.gov Specifically, compound 9e was found to induce apoptosis through the intrinsic mitochondrial pathway by altering the expression of key regulatory proteins like Bcl-2 and Bax. nih.gov

Similarly, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.gov One of the most potent compounds, 10t , displayed IC50 values ranging from 0.12 to 0.21 μM across these cell lines. nih.gov This compound was found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Further research into halogenated pyrrolo[2,3-d]pyrimidine derivatives also identified compounds with broad cytotoxic effects. Compounds such as 5e, 5h, 5k, and 5l showed inhibitory activity against four different cancer cell lines with IC50 values in the range of 29 to 59 µM. nih.gov

The following table summarizes the cytotoxic activity of selected pyrrolo-pyridine derivatives in various cancer cell lines.

Derivative ScaffoldSpecific CompoundCancer Cell LineReported IC50 Value
Pyrrolo[2,3-d]pyrimidineCompound 10bMCF-7 (Breast)1.66 µM nih.gov
Pyrrolo[2,3-d]pyrimidineCompound 9eA549 (Lung)4.55 µM nih.gov
Pyrrolo[2,3-d]pyrimidineCompound 10aPC3 (Prostate)0.19 µM nih.gov
1H-Pyrrolo[3,2-c]pyridineCompound 10tHeLa (Cervical)0.12 µM nih.gov
1H-Pyrrolo[3,2-c]pyridineCompound 10tSGC-7901 (Gastric)0.15 µM nih.gov
1H-Pyrrolo[3,2-c]pyridineCompound 10tMCF-7 (Breast)0.21 µM nih.gov
1H-Pyrrolo[2,3-b]pyridineCompound 4h4T1 (Breast)Not specified, but potent inhibition observed rsc.org
Pyrazolo[4,3-f]quinolineCompound 2EVarious (6 lines)< 8 µM nih.gov

Metal Complexes with Pyrrolo[2,3-b]pyridine Ligands in Anticancer Research (e.g., Platinum(II) complexes)

A significant area of anticancer research involves the use of metal complexes, where organic molecules act as ligands bound to a central metal atom. Platinum(II) complexes, such as the widely used drug cisplatin (B142131), are a cornerstone of cancer chemotherapy. nih.gov However, issues like drug resistance and side effects have driven the development of new, "non-traditional" platinum agents. nih.gov

Derivatives of 1H-pyrrolo[2,3-b]pyridine, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole), have been successfully used to create novel platinum(II) complexes. researchgate.net Research has shown that platinum(II) dichlorido and oxalato complexes synthesized with 5-bromo-7-azaindole (B68098) as a ligand exhibit high cytotoxicity against several human cancer cell lines, including HOS (osteosarcoma), MCF7 (breast carcinoma), and LNCaP (prostate carcinoma). researchgate.net

These monofunctional platinum(II) complexes represent an alternative to traditional platinum drugs. nih.gov Their mechanism of action often involves forming different types of DNA adducts that may evade the cellular repair mechanisms responsible for cisplatin resistance. nih.gov Some platinum complexes with nitrogen-containing heterocyclic ligands have been observed to enter cancer cells and accumulate in the nucleus, directly reaching their DNA target. nih.gov

The versatility of this approach is further highlighted by platinum(II) terpyridine complexes, which can incorporate other functional groups to target specific cellular pathways. For example, complexes designed to also inhibit the Epidermal Growth Factor Receptor (EGFR) have shown potent activity, particularly against lung and high-EGFR-expressing cancer cells. nih.gov These dual-action complexes may interact with DNA through minor groove binding and, to a lesser extent, intercalation, while also blocking crucial signaling pathways, demonstrating a multi-pronged attack on cancer cells. nih.gov

The table below details examples of platinum(II) complexes involving pyrrolo[2,3-b]pyridine or related ligands and their activity.

Complex TypeLigand (Derived from)Cancer Cell LineReported Activity
cis-[PtCl2(5BrHaza)2]5-Bromo-1H-pyrrolo[2,3-b]pyridineHOS (Osteosarcoma)Highly cytotoxic researchgate.net
cis-[PtCl2(5BrHaza)2]5-Bromo-1H-pyrrolo[2,3-b]pyridineMCF7 (Breast)Highly cytotoxic researchgate.net
cis-[PtCl2(5BrHaza)2]5-Bromo-1H-pyrrolo[2,3-b]pyridineLNCaP (Prostate)Highly cytotoxic researchgate.net
[Pt(ox)(5BrHaza)2]5-Bromo-1H-pyrrolo[2,3-b]pyridineHOS, MCF7, LNCaPHighly cytotoxic researchgate.net
Platinum(II) terpyridine4-anilinoquinazolineA431 (Skin)More active than cisplatin and gefitinib (B1684475) nih.gov

Structure Activity Relationship Sar and Computational Studies of 5 Bromo 2 Chloro 1h Pyrrolo 2,3 B Pyridine and Analogs

Conformational and Electronic Properties Influencing Biological Activity

The biological activity of 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine and its analogs is deeply rooted in their conformational and electronic characteristics. The arrangement of atoms and the distribution of electrons in the molecule dictate how it interacts with biological targets.

Role of Core Scaffold Planarity and π-Stacking Interactions

The core of this compound is the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) skeleton, which is composed of a fused six-membered pyridine (B92270) ring and a five-membered pyrrole (B145914) ring. researchgate.net Crystallographic studies of related compounds, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, reveal that this fused ring system is essentially planar. researchgate.net In one study, the dihedral angle between the pyridine and pyrrole rings was found to be a mere 2.09 degrees, confirming a nearly coplanar structure. researchgate.netnih.gov

This planarity is a critical feature for biological activity as it facilitates π-stacking interactions with aromatic amino acid residues within the active sites of target proteins, such as kinases. These interactions, where the planar rings of the inhibitor and the amino acid stack on top of each other, are a significant contributor to the binding affinity and stability of the ligand-protein complex.

Impact of Halogen Substituents on Molecular Recognition and Metabolic Pathways

The presence and nature of halogen substituents on the 1H-pyrrolo[2,3-b]pyridine scaffold have a profound impact on molecular recognition and metabolic stability. The bromine at the C5 position and the chlorine at the C2 position in this compound are not merely passive additions; they actively participate in shaping the molecule's interactions.

Halogen atoms, particularly bromine and iodine, can form halogen bonds, which are noncovalent interactions between the electrophilic region on the halogen (the σ-hole) and a nucleophilic site on the protein. The strength of these interactions generally increases in the order of Cl < Br < I. google.com These halogen bonds can be highly directional and contribute significantly to the binding affinity and selectivity of the inhibitor. google.com

Furthermore, halogen substituents influence the electronic properties of the pyrrolopyridine ring system, which can affect the strength of other intermolecular interactions like hydrogen bonds. google.com The electron-withdrawing nature of halogens can also impact the metabolic pathways of the compound. For instance, the sites of metabolism can be influenced by the presence of halogens, potentially blocking metabolism at certain positions and leading to improved pharmacokinetic profiles.

Systematic Structure-Activity Relationship (SAR) Analyses

Systematic SAR analyses involve modifying the structure of a lead compound at various positions to understand how these changes affect its biological activity. For the 1H-pyrrolo[2,3-b]pyridine scaffold, extensive SAR studies have been conducted to optimize its potential as a therapeutic agent.

Effects of Substituent Position and Nature (e.g., C2, C3, C4, C5, C6, N1)

Modifications at different positions of the 1H-pyrrolo[2,3-b]pyridine ring have been explored to enhance potency and selectivity for various biological targets, primarily kinases.

C2 Position: The C2 position is often a site for introducing substituents that can interact with the hinge region of kinases. In the development of CSF1R inhibitors, a chemoselective Suzuki–Miyaura cross-coupling at C2 was a key step in synthesizing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov

C3 Position: Substitutions at the C3 position have been shown to be crucial for kinase selectivity. For example, in the development of PLK4 inhibitors, a 5-methylenethiazolidine-2,4-dione moiety at the C3 position of the 1H-pyrrolo[2,3-b]pyridine core was found to be a key determinant of selectivity.

C4 Position: The C4 position has been a target for introducing groups that can form hydrogen bonds and other interactions. In the synthesis of CSF1R inhibitors, a Buchwald–Hartwig amination was used to introduce a secondary amine at the C4 position. nih.gov

C5 Position: The nature of the substituent at the C5 position can significantly impact activity. In a series of PDE4B inhibitors, various aryl groups were introduced at this position to modulate potency and selectivity. nih.gov

C6 Position: While less commonly explored, modifications at the C6 position can also influence activity.

N1 Position: The nitrogen atom of the pyrrole ring (N1) is a potential site for substitution. However, in some cases, an unsubstituted N1-H is crucial for forming a key hydrogen bond with the target protein. For instance, in some kinase inhibitors, the N1-H acts as a hydrogen bond donor to the hinge region.

The following table summarizes the SAR findings for 1H-pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors, highlighting the effect of substitutions at the amide portion attached to the C2 position.

CompoundR GroupPDE4B IC50 (µM)
11aCyclopropyl0.11
11bCyclobutyl0.15
11cCyclopentyl0.23
11dCyclohexyl0.35
11ePhenyl0.50

Data synthesized from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors. nih.gov

Scaffold Hopping Experiments and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical scaffolds with similar biological activities but potentially improved properties. nih.govnih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key interacting groups. For instance, in the development of ALK inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold was used to replace an imidazo[1,2-b]pyridazine (B131497) nucleus to allow for the introduction of a substituent that could access a specific region in the kinase's binding site. nih.gov

Bioisosteric replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a similar biological response. The 1H-pyrrolo[2,3-b]pyridine scaffold itself is considered a bioisostere of purines and other heterocyclic systems. For example, pyrrolo[2,3-d]pyrimidine is a known bioisostere for heterocycles like benzimidazole, quinoline, and pyrazolopyrimidine in the design of RET kinase inhibitors. nih.gov

The following table provides an example of bioisosteric replacement where a pyrrole ring is replaced by other five-membered heterocycles in a series of pyrrolone antimalarials.

CompoundRing BAntimalarial Activity (IC50, nM)
9aPyrrole1.5
9nFuran>1000
9pChloro Pyrazole>1000

Data synthesized from a study on pyrrolone antimalarials. acs.org

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches have been instrumental in the development of inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. This approach is often used when the 3D structure of the target is not available. For example, in the design of novel B-RAF inhibitors, the structures of FDA-approved inhibitors were used as a starting point to design new series of compounds based on the pyrrolo[2,3-b]pyridine scaffold. nih.gov

Structure-based drug design utilizes the 3D structural information of the target protein, often obtained through X-ray crystallography or homology modeling, to design molecules that can bind with high affinity and selectivity. Docking studies are a key component of this approach. For instance, in the development of PLK4 inhibitors, docking studies were used to understand how 1H-pyrrolo[2,3-b]pyridine analogs bind to the active site of the kinase in both its active (DFG-in) and inactive (DFG-out) conformations. Similarly, for designing LRRK2 inhibitors, a crystallographic surrogate of the kinase domain was used to guide the design and optimization of pyrrolo[2,3-d]pyrimidine-derived inhibitors. acs.org

The following table lists some of the kinase targets for which 1H-pyrrolo[2,3-b]pyridine-based inhibitors have been designed and the corresponding design approaches.

Target KinaseDesign ApproachReference
PLK4Structure-Based (Docking)
SIK2Structure-Based (Homology Modeling) google.com
B-RAFLigand-Based nih.gov
CSF1RStructure-Based (SAR) nih.gov
FGFRStructure-Based (Docking) rsc.org

Advanced Computational Chemistry Investigations

Advanced computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level. These methods are crucial for understanding its potential as a scaffold in drug discovery, predicting its interactions with biological targets, and guiding the synthesis of more potent and selective analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. tandfonline.com This method is instrumental in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and understanding the molecular basis of ligand-target interactions, thereby saving time and resources. tandfonline.com

For analogs of this compound, such as other pyrrolopyrimidine and pyrrolopyridine derivatives, molecular docking studies have been pivotal in elucidating their mechanism of action. nih.govnih.gov For instance, docking studies on pyrrolo[3,2-d]pyrimidine derivatives identified them as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These simulations revealed key interactions within the kinase active sites, such as hydrogen bonds and hydrophobic interactions, that are essential for inhibitory activity. tandfonline.comnih.gov

In a typical docking study involving a pyrrolopyridine analog, the ligand is placed into the binding site of a target protein, and its conformational flexibility is explored. The simulation calculates a scoring function to estimate the binding energy. For example, docking of pyrrolo[3,4-b]pyridin-5-one analogs against the Orexin-2 receptor (Ox₂R) and Serine/Threonine-protein kinase AKT₁ showed binding energies ranging from -9.217 to -11.930 kcal/mol, indicating strong potential interactions. tandfonline.com These studies highlight how substitutions on the pyrrolopyridine core can be optimized to enhance binding to specific amino acid residues, guiding the design of more effective inhibitors. nih.gov

Table 1: Example of Molecular Docking Results for Pyrrolopyridine Analogs against Kinase Targets.
Compound AnalogTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Pyrrolo[3,4-b]pyridin-5-one (1f)AKT₁-10.938Not Specified
Pyrrolo[3,4-b]pyridin-5-one (1h)AKT₁-11.930Not Specified
Pyrrolo[3,4-b]pyridin-5-one (1k)Ox₂R-10.590Not Specified
Pyrrolo[3,2-d]pyrimidine (9c)HCT-116 (in vitro)IC₅₀ = 0.009 µMNot Specified (Docked into EGFR/CDK2)

Data derived from studies on pyrrolopyridine analogs. tandfonline.comnih.gov Binding energies are predictive scores from computational models, while IC₅₀ values represent experimental validation.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net These calculations provide insights into molecular geometry, vibrational frequencies, and the distribution of electrons, which are fundamental to understanding a molecule's chemical behavior. researchgate.net For compounds like this compound, DFT can elucidate how the bromine and chlorine substituents influence the electronic properties of the bicyclic ring system.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. deeporigin.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). deeporigin.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. deeporigin.com

For related heterocyclic compounds, DFT calculations have been used to determine these values. For example, in the fungicide benomyl, the HOMO-LUMO energy gap was calculated to be 5.039 eV, providing a measure of its kinetic stability. deeporigin.com Similar calculations for this compound would map out the electron density distribution in these orbitals, showing which atoms are most likely to participate in electrophilic or nucleophilic attacks. This information is invaluable for predicting reaction mechanisms and designing synthetic routes.

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). deeporigin.com The electrophilicity index, for instance, helps classify molecules as strong or marginal electrophiles, which is crucial for understanding their potential interactions with biological nucleophiles like DNA or proteins. deeporigin.com

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.netdeeporigin.com It uses a color-coded gradient to identify regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. deeporigin.com For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine and pyrrole rings, indicating their role as hydrogen bond acceptors. The hydrogen atom on the pyrrole nitrogen would exhibit a positive potential, marking it as a hydrogen bond donor site. These maps are essential for predicting non-covalent interactions that govern ligand-receptor binding. deeporigin.com

In the context of designing inhibitors based on the this compound scaffold, WaterMap analysis of a target's active site would identify "hot spots" of unstable, high-energy water molecules. nih.gov A medicinal chemist could then modify the scaffold to introduce hydrophobic groups that displace these waters, or polar groups that form favorable interactions with stable, low-energy waters. acs.org Studies on kinase inhibitors, a common application for pyrrolopyridine analogs, have shown that WaterMap can successfully guide ligand optimization by revealing the energetic contributions of solvation and desolvation. deeporigin.com The analysis categorizes hydration sites as displaceable (energetically favorable to remove) or stable (favorable to keep), providing a clear strategy for improving ligand design. deeporigin.com

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. acs.org It is measured using ion mobility-mass spectrometry (IM-MS) and provides an additional dimension of characterization beyond mass-to-charge ratio, aiding in the confident identification of molecules. nih.govacs.org

Table 2: Predicted Collision Cross Section (CCS) Values for Isomers and Analogs of this compound.
CompoundAdductm/zPredicted CCS (Ų)
3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine[M+H]⁺230.93192135.5
[M+Na]⁺252.91386151.6
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine[M+H]⁺230.93192135.5
[M+Na]⁺252.91386151.6
5-Bromo-2-chloro-3-(propan-2-yl)pyridine[M+H]⁺233.96798137.2
[M+Na]⁺255.94992150.8

Data sourced from PubChemLite, calculated using the CCSbase prediction tool. These values are for structural isomers and a related analog, demonstrating the type of data available through predictive analysis.

Spectroscopic Characterization Techniques for Pyrrolo 2,3 B Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR provides information on the number, environment, and coupling of hydrogen atoms. For the pyrrolo[2,3-b]pyridine skeleton, the aromatic protons exhibit characteristic chemical shifts and coupling constants. In the case of a related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, the proton signals can be assigned based on their multiplicity and coupling patterns. For instance, the protons on the pyridine (B92270) ring can be distinguished from those on the pyrrole (B145914) ring. nih.gov A full NMR analysis, often including two-dimensional techniques like COSY, HSQC, and HMBC, allows for unambiguous assignment of all proton and carbon signals. rsc.org

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For pyrrolo[2,3-b]pyridine derivatives, the chemical shifts of the carbon atoms in the fused ring system are well-documented. tandfonline.comajol.info For example, carbons bonded to electronegative atoms like nitrogen, chlorine, or bromine will appear at different fields compared to other aromatic carbons.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms within the heterocyclic core. nih.gov For the pyrrolo[2,3-b]pyridine system, two distinct nitrogen signals are expected: one for the pyrrole-type nitrogen (N1) and one for the pyridine-type nitrogen (N7). The chemical shifts of these nitrogens are sensitive to substitution and protonation state. nih.gov

Table 1: Representative NMR Data for a Substituted Pyrrolo[2,3-b]pyridine Derivative (Note: Data below is for the related compound 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine in CDCl₃ and serves as an illustrative example of typical chemical shifts.) nih.gov

Atom Position¹H Chemical Shift (ppm)Multiplicity / Coupling Constant (J)
H (Pyridine Ring)8.69ddd, J = 4.8, 1.6, 1.0 Hz
H (Pyridine Ring)8.46dd, J = 4.8, 1.6 Hz
H (Pyridine Ring)7.98dd, J = 7.8, 1.3 Hz
H (Pyridine Ring)7.76td, J = 7.8, 1.7 Hz
H (Pyrrolo Ring)7.12dd, J = 4.8, 1.8 Hz
H (Pyrrolo Ring)6.99d, J = 1.8 Hz
NH10.90br s

This interactive table provides representative data. Actual values for 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending. core.ac.uk

For This compound , the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C=C and C=N Stretch: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the fused rings will produce a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net The exact positions of these bands are sensitive to the substitution pattern on the ring.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-Br Stretch: The carbon-bromine stretch gives rise to a strong absorption band at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. mdpi.com

For This compound (Molecular Formula: C₇H₄BrClN₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The molecular ion peak (M⁺) would be particularly distinctive due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion.

Electron impact (EI) mass spectrometry studies on various 1H-pyrrolo[2,3-b]pyridine derivatives have shown that the fragmentation pathways often involve the initial loss of substituents or cleavage of the heterocyclic rings. rsc.org Common fragmentation patterns can include the loss of a halogen atom (Br or Cl), followed by the elimination of HCN from the pyrrole ring, a characteristic fragmentation for indole-like systems. rsc.org The analysis of these fragment ions helps to piece together the structure of the parent molecule.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. frontiersin.org By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For pyrrolo[2,3-b]pyridine derivatives, single-crystal X-ray diffraction analysis has been used to confirm their planar heterocyclic structures. tandfonline.comresearchgate.net In a study of the related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine, the analysis confirmed the fused six-membered pyridine and five-membered pyrrole rings, which form an essentially planar azaindole skeleton. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Pyrrolo[2,3-b]pyridine Analog (Note: Data below is for 5-Bromo-1H-pyrrolo[2,3-b]pyridine and serves as an illustrative example.) nih.gov

ParameterValue
Chemical FormulaC₇H₅BrN₂
Molecular Weight197.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (ų)675.47 (6)
Z (Molecules/Unit Cell)4

This interactive table provides representative data. Actual values for this compound may vary.

Beyond determining the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules arrange themselves in the solid state. This includes the analysis of intermolecular forces that govern crystal packing.

In the crystal structures of many 1H-pyrrolo[2,3-b]pyridine derivatives, hydrogen bonding plays a crucial role. mdpi.com A common and significant interaction is the formation of centrosymmetric dimers through pairs of N-H···N hydrogen bonds, where the pyrrole N-H of one molecule donates a hydrogen bond to the pyridine nitrogen of a neighboring molecule. nih.govresearchgate.netresearchgate.net This interaction effectively links two molecules together into a stable supramolecular unit.

These dimers can then be further organized into more complex two-dimensional or three-dimensional arrays through weaker non-covalent interactions, such as C-H···π contacts, π-π stacking between the aromatic rings, and halogen bonds. researchgate.netmdpi.com The analysis of these interactions is critical for understanding the solid-state properties of the material and can inform the design of crystalline materials with desired characteristics.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Chloro 1h Pyrrolo 2,3 B Pyridine Research

Development of Next-Generation Highly Selective and Potent Inhibitors

A primary focus of future research is the rational design of next-generation inhibitors derived from the 5-bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine scaffold that exhibit high potency and selectivity for their intended biological targets. The 7-azaindole (B17877) core has been successfully utilized to develop inhibitors for a range of kinases. For instance, derivatives have shown promise as selective inhibitors of Janus kinase 1 (JAK1), a key player in inflammatory and autoimmune responses. nih.gov Analysis of the binding modes of existing JAK inhibitors has enabled the design of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides as selective JAK1 scaffolds. nih.gov

One notable example led to the identification of a potent and selective JAK1 inhibitor, which in its (S,S)-enantiomer form, demonstrated excellent potency for JAK1 and high selectivity over other JAK isoforms like JAK2, JAK3, and TYK2. nih.gov Similarly, structure-based design has led to the discovery of novel and selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a potential target for hepatocellular carcinoma. acs.org Representative compounds from this series showed potent FGFR4 inhibition and high selectivity across the kinome. acs.org

The development of highly selective inhibitors is crucial for minimizing off-target effects and improving the safety profile of potential drug candidates. Future work will likely involve fine-tuning the substituents on the 7-azaindole ring to optimize interactions with the target protein. This includes exploring different substitution patterns on the pyrrolo[2,3-b]pyridine core to enhance binding affinity and selectivity.

Table 1: Examples of Selective Inhibitors Derived from the 1H-pyrrolo[2,3-b]pyridine Scaffold

Compound Class Target Key Findings Reference
N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides JAK1 Identification of a potent and selective JAK1 inhibitor with excellent selectivity over JAK2, JAK3, and TYK2. nih.gov nih.gov
7-Azaindole derivatives FGFR4 Discovery of selective and covalent FGFR4 inhibitors with significant in vivo antitumor activity in a mouse xenograft model. acs.org acs.org
3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives MELK An optimized compound exhibited potent enzyme inhibition and excellent anti-proliferative effects on various cancer cell lines. nih.gov nih.gov
1H-pyrrolo[2,3-b]pyridine derivatives FGFR1/2/3 Development of potent inhibitors against FGFR1, 2, and 3, with a lead compound showing significant inhibition of breast cancer cell proliferation, migration, and invasion. rsc.org rsc.org

Exploration of Novel Biological Targets and Therapeutic Areas

While the 7-azaindole scaffold has been extensively explored for kinase inhibition, future research will likely expand to novel biological targets and therapeutic areas. The versatility of this scaffold allows for its adaptation to target a wide range of proteins implicated in various diseases.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potential anti-tumor agents targeting enzymes like maternal embryonic leucine (B10760876) zipper kinase (MELK). nih.gov Although one potent compound was later suggested to act via an off-target mechanism, it highlights the potential of this scaffold to yield compounds with anticancer activity, warranting further investigation into their precise mechanisms of action. nih.gov

Another promising area is the development of dual inhibitors. For instance, 5-substituted pyrrolo[2,3-d]pyrimidines, which share a similar heterocyclic core, have been designed as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase) for cancer therapy. nih.gov This suggests the potential for 7-azaindole derivatives to be developed as multi-targeted agents.

Furthermore, the exploration of 7-azaindole-based inhibitors for neuromodulatory properties targeting kinases like Fyn and GSK-3β is an emerging field. acs.org This could open up new therapeutic possibilities for neurodegenerative diseases. The anti-HIV activity of 7-azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) has also been demonstrated, indicating their potential in antiviral drug discovery. nih.gov

Innovative Synthetic Methodologies for Complex Derivatives

The synthesis of complex derivatives of this compound is crucial for expanding the chemical space available for drug discovery. Researchers are continuously developing innovative synthetic strategies to efficiently construct diverse libraries of these compounds.

One approach involves multi-step reaction sequences to build the desired molecular complexity. For example, a series of 7-azaindole derivatives bearing a dihydropyridazine (B8628806) scaffold were synthesized and evaluated as c-Met kinase inhibitors. researchgate.net The synthesis involved the etherification of nitrophenols followed by reduction and subsequent acylation to yield the final products. researchgate.net

Cross-coupling reactions are also pivotal in the synthesis of complex 7-azaindole derivatives. A notable strategy employed a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at the C-4 position. nih.gov This highlights the challenges and intricacies involved in controlling selectivity during the synthesis of polysubstituted 7-azaindoles.

Future synthetic efforts will likely focus on developing more efficient and versatile methods, such as one-pot reactions and flow chemistry, to accelerate the synthesis of novel derivatives. The development of new catalytic systems for selective functionalization of the 7-azaindole core will also be a key area of research.

Integration of Advanced Computational Approaches for Drug Discovery

Advanced computational approaches are becoming indispensable tools in the discovery and optimization of drugs based on the this compound scaffold. These in-silico methods provide valuable insights into structure-activity relationships (SAR) and help prioritize the synthesis of the most promising compounds. nih.gov

A variety of computational techniques are being employed, including:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate the binding modes of 7-azaindole derivatives in the active sites of their targets, such as c-Met kinase. researchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D structural features of molecules with their biological activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of the stability of binding interactions over time and a more accurate estimation of binding energies. acs.org

Free Energy Perturbation (FEP): FEP is a rigorous computational method that calculates the relative binding affinities of a series of related ligands to a target protein. This has been successfully used to guide the optimization of 7-azaindole-based NNRTIs. nih.gov

These computational approaches, often used in an integrated manner, accelerate the drug discovery process by enabling a more rational design of potent and selective inhibitors. nih.gov Future research will likely see a greater integration of artificial intelligence and machine learning algorithms to further enhance the predictive power of these models.

Table 2: Application of Computational Approaches in 7-Azaindole Research

Computational Method Application Key Outcome Reference
Molecular Docking Elucidating the binding mode of c-Met inhibitors. Provided insights into the interactions within the c-Met active site. researchgate.net researchgate.net
3D-QSAR (CoMFA/CoMSIA) Building predictive models for c-Met inhibitors. Generated models with good predictive power for inhibitor activity. researchgate.net researchgate.net
Molecular Dynamics Simulations Rationalizing the inhibition profile of Fyn and GSK-3β inhibitors. Revealed the ability of the compounds to accommodate within the ATP-binding sites. acs.org acs.org
Free Energy Perturbation (FEP) Optimizing 7-azaindole NNRTIs. Guided the synthesis of a modified analog with improved inhibition of the wild-type HIV reverse transcriptase. nih.gov nih.gov

Multi-Omics Approaches in Understanding Compound-Biological System Interactions

The advent of multi-omics technologies, which encompass genomics, proteomics, metabolomics, and transcriptomics, offers a powerful platform to unravel the complex interactions between a drug candidate and a biological system. mdpi.com Applying these approaches to the study of this compound and its derivatives can provide a holistic understanding of their mechanisms of action, identify potential biomarkers of response, and uncover novel therapeutic applications.

By analyzing the global changes in proteins (proteomics) and metabolites (metabolomics) in cells or tissues treated with a 7-azaindole derivative, researchers can identify the specific cellular pathways that are modulated by the compound. mdpi.com This can help to confirm the intended on-target effects and also reveal any off-target activities.

For example, a multi-omics approach has been used to identify common dysregulated pathways in different types of endometrial cancer, providing insights that could be targeted for therapy. mdpi.com Similarly, applying such strategies to cells treated with derivatives of this compound could elucidate their impact on cancer cell biology in a comprehensive manner.

The integration of multi-omics data with computational modeling can further enhance our understanding of compound-biological system interactions, paving the way for personalized medicine approaches where the treatment is tailored to the specific molecular profile of a patient's disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via halogenation or Suzuki-Miyaura coupling. For example, derivatives of pyrrolo[2,3-b]pyridines are synthesized using hexamine and acetic acid under reflux (120°C) to introduce formyl groups, achieving ~67% yield after purification via silica gel chromatography . Yield optimization requires precise stoichiometry (e.g., 1:2 molar ratio of substrate to hexamine) and controlled reflux conditions. Side reactions, such as over-halogenation, can be minimized by stepwise addition of reagents and inert atmosphere (argon) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, the ^1H NMR spectrum of related pyrrolo[2,3-b]pyridine derivatives shows distinct peaks for aromatic protons (δ 8.55–8.46 ppm) and formyl groups (δ 9.93 ppm). ^13C NMR confirms carbonyl (δ 185.58 ppm) and halogen-substituted carbons (δ 116–147 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and spatial arrangement .

Q. What are common solubility challenges for this compound, and how can they be addressed in vitro?

  • Methodological Answer : The compound’s low solubility in aqueous buffers (due to aromatic and halogen moieties) can hinder biological assays. Solubility is improved using co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). Pre-saturation studies in PBS (pH 7.4) with sonication (30 min) are recommended to determine solubility limits .

Advanced Research Questions

Q. How does regioselectivity impact the functionalization of this compound, particularly at the 3- and 7-positions?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. The 3-position is more reactive toward electrophilic substitution due to electron-rich pyrrole nitrogen. For example, tosylation at the 1-position requires NaH as a base in THF, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-bromo position proceeds with 3,4-dimethoxyphenylboronic acid (58% yield) . Computational modeling (DFT) predicts charge distribution to guide functionalization strategies .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for halogenated pyrrolo[2,3-b]pyridines?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines vs. enzymatic assays). Standardize testing protocols:

  • Use isogenic cell lines to control genetic variability.
  • Validate target engagement via thermal shift assays or SPR.
  • Compare IC₅₀ values across multiple batches to assess batch-to-batch consistency .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases. For instance, the chloro and bromo substituents enhance hydrophobic interactions with ATP-binding pockets. QSAR models trained on IC₅₀ data from analogues (e.g., 5-Bromo-1-methyl derivatives) predict logP and bioavailability .

Q. What are the key considerations for designing stability studies under physiological conditions?

  • Methodological Answer : Monitor degradation in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Use HPLC-MS to identify degradation products (e.g., dehalogenation or oxidation byproducts). Stability is enhanced by prodrug strategies, such as acetylating the pyrrole nitrogen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.